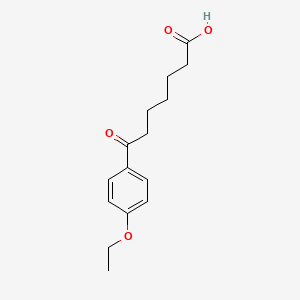

7-(4-Ethoxyphenyl)-7-oxoheptanoic acid

Descripción

7-(4-Ethoxyphenyl)-7-oxoheptanoic acid is a bifunctional organic compound, characterized by a seven-carbon aliphatic chain. At one end of this chain is a carboxylic acid group (-COOH), and at the seventh carbon, there is a ketone group (C=O) which is part of a larger 4-ethoxyphenyl substituent. This structure places it within the class of substituted aromatic keto acids. Its academic interest lies in its potential as a building block or intermediate in the synthesis of more complex molecules.

To understand the scientific placement of this compound, it is essential to first understand its parent structure, oxoheptanoic acid. Oxoheptanoic acids are a class of organic compounds that contain both a ketone and a carboxylic acid functional group within a seven-carbon framework. ontosight.aiontosight.ai The position of the ketone group can vary along the carbon chain, leading to different isomers such as 2-oxoheptanoic acid, 5-oxoheptanoic acid, and 6-oxoheptanoic acid. ontosight.ainih.gov

These keto acids are of interest in several scientific fields. ontosight.ai In chemistry, the dual functionality of a ketone and a carboxylic acid allows them to participate in a wide range of chemical reactions, making them versatile intermediates for synthesizing more complex molecules. ontosight.aisigmaaldrich.com For instance, 6-oxoheptanoic acid has been used as a ketone linker for conjugating hydrazide derivatives to proteins. sigmaaldrich.com

From a biological perspective, keto acids are involved in various metabolic pathways. ontosight.ai They are structurally similar to naturally occurring compounds involved in fatty acid and energy metabolism. ontosight.aiontosight.ai This similarity makes them valuable tools for studying these biochemical processes. ontosight.ai

Properties of Representative Oxoheptanoic Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| 2-Oxoheptanoic acid | C7H12O3 | 144.17 | Ketone at C2 position |

| 5-Oxoheptanoic acid | C7H12O3 | 144.17 | Ketone at C5 position |

| 6-Oxoheptanoic acid | C7H12O3 | 144.17 | Ketone at C6 position |

This data is compiled from public chemical databases. nih.govsigmaaldrich.comnih.gov

The modification of core structures like oxoheptanoic acid to create substituted derivatives is a fundamental strategy in medicinal chemistry and drug design. nih.gov By adding different chemical groups (substituents), researchers can modulate the molecule's properties to enhance its interaction with biological targets, improve its efficacy, or alter its metabolic stability.

The carboxylic acid group, a key feature of oxoheptanoic acids, is often crucial for a molecule's biological activity. However, it can also present challenges. To address this, medicinal chemists frequently explore the use of carboxylic acid isosteres—functional groups that mimic the properties of a carboxylic acid. nih.gov Examples of such isosteres include tetrazoles and sulfonic acids, which can offer similar acidity and planarity while potentially improving other pharmacological parameters. nih.gov

Substituted oxoheptanoic acid derivatives serve as important intermediates in the synthesis of pharmaceuticals. A relevant example is 7-chloro-2-oxoheptanoic acid, which has been identified as an intermediate in the synthesis of Cilastatin. google.com Cilastatin is a dehydropeptidase-I inhibitor, a compound that prevents the degradation of certain antibiotic drugs in the kidneys. google.com This highlights the critical role that specifically substituted oxoheptanoic acids play in creating valuable therapeutic agents. The strategic placement of substituents, such as the 4-ethoxyphenyl group in the title compound, is a deliberate design choice aimed at exploring or optimizing interactions with specific biological targets, a core principle of modern drug discovery. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-(4-ethoxyphenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-2-19-13-10-8-12(9-11-13)14(16)6-4-3-5-7-15(17)18/h8-11H,2-7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMIVRGEMAKQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645439 | |

| Record name | 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-69-0 | |

| Record name | 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7 4 Ethoxyphenyl 7 Oxoheptanoic Acid

Synthetic Routes for 7-(4-Ethoxyphenyl)-7-oxoheptanoic Acid and Related Analogs

The construction of this compound is most effectively achieved through electrophilic aromatic substitution, where an electron-rich aromatic compound is acylated with a seven-carbon dicarboxylic acid derivative.

Strategies for Aromatic Ring Functionalization and Alkyl Chain Elongation

The principal strategy for the synthesis of this compound involves the Friedel-Crafts acylation of phenetole (B1680304) (ethoxybenzene) with heptanedioic anhydride (B1165640). nih.gov In this reaction, a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is used to activate the anhydride, generating a highly electrophilic acylium ion. chemistryjournals.net This electrophile is then attacked by the electron-rich phenetole ring.

The ethoxy group on the phenetole ring is an ortho-, para-directing activator. Due to steric hindrance, the acylation predominantly occurs at the para-position, leading to the desired 4-substituted product. The general reaction can be summarized as follows:

Step 1: Generation of the Electrophile: Heptanedioic anhydride reacts with aluminum chloride to form a complex, which then rearranges to generate the acylium ion.

Step 2: Electrophilic Aromatic Substitution: The π-electrons of the phenetole ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

Step 3: Rearomatization: A base (such as AlCl₄⁻) removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, this compound. youtube.com

This one-step approach efficiently functionalizes the aromatic ring and attaches the complete seven-carbon oxo-acid chain simultaneously.

Esterification and Selective Hydrolysis Approaches in Synthesis

In certain synthetic pathways, particularly when using more reactive acylating agents like heptanedioyl chloride, it may be advantageous to protect the carboxylic acid moiety of the aliphatic chain. This is typically achieved through esterification. For instance, mono-esters of heptanedioic acid, such as methyl 7-chloro-7-oxoheptanoate, can be used.

The synthesis would proceed via Friedel-Crafts acylation of phenetole with this acyl chloride ester. The resulting product is an ester of this compound. The final step is the selective hydrolysis of the ester group to yield the carboxylic acid. This hydrolysis is typically carried out under basic conditions (e.g., using sodium hydroxide (B78521) solution) followed by acidification, or under acidic conditions. google.com This two-step process ensures that the free carboxylic acid does not interfere with the Lewis acid catalyst during the Friedel-Crafts reaction.

Optimization of Reaction Parameters and Yield Enhancement

The efficiency and yield of the Friedel-Crafts acylation are highly dependent on several reaction parameters. Optimization of these conditions is crucial for maximizing the output of this compound. beilstein-journals.orgresearchgate.net

Key parameters for optimization include:

Catalyst Choice and Stoichiometry: While AlCl₃ is the most common catalyst, other Lewis acids such as FeCl₃, ZnCl₂, or solid acid catalysts can be employed. chemistryjournals.netbeilstein-journals.org Typically, more than a stoichiometric amount of AlCl₃ is required because it complexes with both the carbonyl group of the anhydride and the ketone group of the product. nih.gov A common ratio is approximately 2.5 equivalents of AlCl₃ per equivalent of anhydride. beilstein-journals.org

Solvent: The choice of solvent is critical. Non-polar solvents like dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂) are often used as they are inert under the reaction conditions. Nitrobenzene can also be used, but it is a deactivating solvent. In some cases, the aromatic reactant itself, if liquid, can serve as the solvent.

Temperature: Friedel-Crafts acylations are often performed at low temperatures (e.g., 0-5 °C) to control the reaction's exothermicity and minimize side reactions. The reaction mixture is typically stirred at this temperature before being allowed to warm to room temperature. tcd.ie

Reaction Time: Reaction times can vary significantly, from a few hours to overnight, depending on the reactivity of the substrates and the specific conditions used. nih.gov Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is essential to determine the optimal duration.

Work-up Procedure: A proper aqueous work-up is necessary to decompose the aluminum chloride complexes and isolate the product. This usually involves carefully pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid. youtube.com

Recent advancements have explored mechanochemical methods (ball milling) and the use of ionic liquids as alternative, greener reaction media, which can lead to improved yields and easier product isolation. beilstein-journals.orgbeilstein-journals.org

Table 1: Key Parameters for Optimization of Friedel-Crafts Acylation

| Parameter | Common Choices/Ranges | Rationale for Optimization |

|---|---|---|

| Lewis Acid Catalyst | AlCl₃, FeCl₃, ZnCl₂, Hf(OTf)₄ | Catalyst activity influences reaction rate and yield. Stronger catalysts may be needed for less reactive aromatics. chemistryjournals.net |

| Catalyst Amount | 1.1 - 3.0 equivalents | Stoichiometric amounts are needed due to complexation with the product ketone. nih.gov |

| Solvent | Dichloromethane, Carbon Disulfide, Nitrobenzene | The solvent must be inert and able to dissolve reactants. Polarity can influence reaction rate. |

| Temperature | 0 °C to Room Temperature (or higher) | Controls reaction rate and selectivity; helps to minimize side-product formation. tcd.ie |

| Acylating Agent | Acid Anhydride, Acyl Chloride | Acyl chlorides are generally more reactive than anhydrides but may require protection of other functional groups. |

| Reaction Time | 1 - 24 hours | Must be sufficient for complete conversion without promoting product degradation or side reactions. nih.gov |

Preparation of Structurally Diverse Oxoheptanoic Acid Derivatives for Research

The versatility of the Friedel-Crafts acylation allows for the synthesis of a wide array of structurally diverse analogs of this compound. This is achieved by simply varying the substituted aromatic starting material.

Synthesis of Ether-Substituted Phenyl Analogues (e.g., Methoxy (B1213986), tert-Butyl)

To synthesize ether-substituted analogues, phenetole is replaced with other alkoxybenzenes. For example:

Methoxy Analogue: The reaction of anisole (B1667542) (methoxybenzene) with heptanedioic anhydride under Friedel-Crafts conditions yields 7-(4-methoxyphenyl)-7-oxoheptanoic acid . The methoxy group, similar to the ethoxy group, is a strong activating, para-directing group.

tert-Butoxy Analogue: Using tert-butoxybenzene (B1293632) as the aromatic substrate would similarly lead to the formation of 7-(4-tert-butoxyphenyl)-7-oxoheptanoic acid .

The general reaction scheme remains the same, with minor adjustments to reaction conditions potentially needed to account for differences in reactivity and steric hindrance of the various alkoxy groups.

Introduction of Halogenated and Alkyl-Substituted Phenyl Moieties

The introduction of halogen or alkyl substituents on the phenyl ring is also straightforward using the appropriate starting materials.

Halogenated Analogues: Reacting a halobenzene, such as chlorobenzene (B131634) or bromobenzene, with heptanedioic anhydride will produce the corresponding halogenated derivatives, for example, 7-(4-chlorophenyl)-7-oxoheptanoic acid or 7-(4-bromophenyl)-7-oxoheptanoic acid . Halogens are deactivating but ortho-, para-directing, so the reaction might require harsher conditions (e.g., higher temperatures or a more active catalytic system) to achieve good yields. tcd.ie

Alkyl-Substituted Analogues: Using an alkylbenzene like toluene (B28343) or ethylbenzene (B125841) as the substrate will result in alkyl-substituted products such as 7-(4-methylphenyl)-7-oxoheptanoic acid or 7-(4-ethylphenyl)-7-oxoheptanoic acid . Alkyl groups are activating and ortho-, para-directing, generally leading to high yields of the para-isomer due to sterics.

Table 2: Synthesis of Structurally Diverse 7-Aryl-7-oxoheptanoic Acid Derivatives

| Aromatic Substrate | Product Compound Name | Substituent Type |

|---|---|---|

| Phenetole | This compound | Ether (Activating) |

| Anisole | 7-(4-Methoxyphenyl)-7-oxoheptanoic acid | Ether (Activating) |

| tert-Butylbenzene | 7-(4-tert-Butylphenyl)-7-oxoheptanoic acid | Alkyl (Activating) |

| Toluene | 7-(4-Methylphenyl)-7-oxoheptanoic acid | Alkyl (Activating) |

| Bromobenzene | 7-(4-Bromophenyl)-7-oxoheptanoic acid | Halogen (Deactivating) |

| Chlorobenzene | 7-(4-Chlorophenyl)-7-oxoheptanoic acid | Halogen (Deactivating) |

Detailed Scientific Article on this compound Unattainable Due to Lack of Specific Research

A thorough investigation into the scientific literature has revealed a significant scarcity of detailed research specifically focused on the chemical compound this compound. While the compound is commercially available and its basic properties are known, there is a notable absence of in-depth studies concerning its specific synthetic methodologies, chemical transformations, and reactivity.

This lack of dedicated research prevents the creation of a comprehensive and scientifically rigorous article that adheres to the requested detailed outline. Key areas where specific information is not publicly available include:

Modifications of the Heptanoic Acid Backbone: There are no specific studies detailing reactions such as chain elongation, shortening, or the introduction of various functional groups onto the heptanoic acid chain of this particular molecule.

Advanced Synthetic Techniques: While the general synthesis of aryl ketones is well-established, for instance, through Friedel-Crafts acylation, specific advanced catalytic methods tailored for the efficient and selective synthesis of this compound have not been reported in the literature. wikipedia.orgsigmaaldrich.comorganic-chemistry.org

Chemical Reactivity and Functional Group Interconversions: Detailed investigations into the specific chemical reactivity of its functional groups (the ketone, the carboxylic acid, the ether, and the aromatic ring) and methods for their interconversion are not documented.

Although general principles of organic chemistry can provide a theoretical framework for how this compound might be synthesized and how it might react, the absence of specific experimental data, research findings, and detailed procedural information makes it impossible to generate the requested scientifically accurate and data-rich article. The creation of such an article would require speculation and extrapolation from related compounds, which would not meet the standards of a professional and authoritative scientific document.

Therefore, while the subject is of chemical interest, the current body of scientific literature is insufficient to support the generation of the requested in-depth article.

Biological Activity and Molecular Mechanisms of 7 4 Ethoxyphenyl 7 Oxoheptanoic Acid

Exploration of Potential Biological Roles for Oxoheptanoic Acid Structures

Oxoheptanoic acid derivatives represent a class of compounds with a variety of potential biological activities. The core structure, featuring a seven-carbon chain with a ketone (oxo) group and a carboxylic acid, provides a versatile scaffold for chemical modifications that can lead to interactions with various biological targets. Research into analogous structures has revealed a range of biological effects, from anti-inflammatory and anticancer properties to roles in metabolic regulation.

The presence of both a hydrophobic carbon chain and polar functional groups (ketone and carboxylic acid) allows these molecules to potentially interact with both lipophilic and hydrophilic environments within biological systems. This dual characteristic is often a key feature in the design of pharmacologically active compounds. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated as potential anticancer agents with antioxidant properties. nih.gov The specific positioning of the oxo group and the nature of any aromatic substituents, such as the 4-ethoxyphenyl group in the titular compound, are critical determinants of a molecule's biological activity.

**3.2. Enzyme Interaction and Modulation Studies

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. nih.gov The inhibition of HDACs has emerged as a significant strategy in cancer therapy. nih.govgsartor.org While direct studies on 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid as an HDAC inhibitor are limited, research on related odd-chain fatty acids has demonstrated their potential as HDAC6 inhibitors. nih.gov A study on various odd-chain fatty acids, including heptanoic acid, showed moderate anti-proliferative effects on cancer cell lines, with their HDAC6 inhibitory activity correlating with these effects. nih.gov Molecular docking analyses suggest that the length of the aliphatic carbon chain is important for binding to HDAC6. nih.gov Tianeptine, a compound that is metabolized into a pentanoic acid derivative, also exhibits weak histone deacetylase inhibitory activity. wikipedia.org

Interactive Data Table: HDAC6 Inhibitory Activity of Odd-Chain Fatty Acids

| Fatty Acid | Chain Length | Anti-proliferative Effect | HDAC6 Inhibitory Activity |

|---|---|---|---|

| Valeric acid | C5 | Weak | Weakest |

| Heptanoic acid | C7 | Moderate | Moderate |

| Nonanoic acid | C9 | Moderate | Moderate |

| Undecanoic acid | C11 | Strong | Strong |

Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. acs.org This enzyme is a target for therapeutic intervention in various diseases, including cardiovascular disorders and cancer, due to its role in regulating nitric oxide bioavailability. frontiersin.orgnih.gov Several potent and specific arginase inhibitors are based on a hexanoic or heptanoic acid scaffold. For example, boronic acid derivatives like 2(S)-amino-6-boronohexanoic acid (ABH) have been developed as effective arginase inhibitors. frontiersin.orgnih.gov The design of these inhibitors often involves mimicking the structure of L-arginine to facilitate binding to the enzyme's active site. nih.govresearchgate.net While this compound has not been specifically identified as an arginase inhibitor, the structural motif of a substituted heptanoic acid is present in known inhibitors, suggesting the potential for this class of compounds to interact with the arginase active site.

The metabolism of fatty acids is a fundamental process for energy production in cells. mdpi.com Enzymes involved in these pathways are crucial for breaking down fatty acids into smaller units that can enter the citric acid cycle. britannica.com Odd-chain fatty acids, like heptanoic acid, are metabolized to produce acetyl-CoA and propionyl-CoA, the latter of which can be converted to succinyl-CoA and enter the citric acid cycle. mdpi.com The introduction of an oxo group and a phenyl substituent, as in this compound, would likely alter its interaction with metabolic enzymes compared to unsubstituted heptanoic acid. Enzymes such as 3-oxoacid CoA-transferase are involved in the metabolism of keto acids. nih.gov The specific enzymes that would metabolize this compound and the resulting metabolic products would require further investigation, but it is plausible that it would interact with enzymes of fatty acid and xenobiotic metabolism.

Receptor Binding Studies and Ligand-Target Recognition

The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors that are key components of the endocannabinoid system. nih.govwindows.net They are involved in a wide range of physiological processes, and their modulation by ligands has significant therapeutic potential. nih.gov The binding affinity of a ligand to these receptors is highly dependent on its chemical structure. While there is no direct evidence of this compound binding to cannabinoid receptors, the presence of a phenyl ring and a flexible aliphatic chain are features found in some cannabinoid receptor modulators. For instance, synthetic cannabinoids often possess aromatic head groups and aliphatic tails. researchgate.net However, the specific arrangement of functional groups is critical for high-affinity binding. acs.org The affinity of various compounds for CB1 and CB2 receptors is typically determined through competitive binding assays.

Interactive Data Table: Binding Affinities of Selected Ligands for Cannabinoid Receptors

| Compound | Receptor | Ki (nM) |

|---|---|---|

| SR141716A | CB1 | 1.98 |

| SR144528 | CB2 | 0.60 |

| CP-55,940 | CB1 | 0.5-5.0 |

Influence on Cellular Processes and Signaling Pathways

While direct studies on the cellular and signaling impact of this compound as an independent agent are limited, its significance lies in its role as a structural component, particularly as a linker or a precursor to a linker, in more complex bioactive molecules. precisepeg.combroadpharm.com The heptanoic acid chain provides a flexible, aliphatic spacer, which is a common feature in designing molecules like Proteolysis Targeting Chimeras (PROTACs). precisepeg.comnih.gov The biological effects observed are therefore primarily attributed to the final chimeric molecules that incorporate this chemical moiety.

Research on Gene Expression Modulation and Transcription Factor Interaction

The influence of molecules containing the this compound scaffold on gene expression is best understood through their designed function as protein degraders. PROTACs that utilize linkers derived from this acid can induce the degradation of specific target proteins, including transcription factors or proteins that regulate their activity. researchgate.net This targeted degradation subsequently leads to significant changes in the expression of downstream genes.

For instance, PROTACs designed to degrade epigenetic regulators like bromodomain proteins (e.g., BRD4) can profoundly alter the transcriptional landscape of a cell. By removing BRD4, these degraders can down-regulate the expression of key oncogenes, such as c-Myc, that are dependent on BRD4 for their transcription. The linker's role, derived from structures like this compound, is critical in positioning the two ends of the PROTAC to facilitate the interaction between the target protein and the E3 ligase, thereby enabling efficient degradation and subsequent modulation of gene expression. nih.gov Although the acid itself does not directly interact with transcription factors, its incorporation into a PROTAC is instrumental in achieving this biological outcome.

Role in Targeted Protein Degradation Systems (e.g., PROTAC Linker Applications)

The most well-documented role for this compound is as a building block for linkers in PROTACs. nih.govnih.gov PROTACs are heterobifunctional molecules that consist of two ligands connected by a chemical linker; one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. broadpharm.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. precisepeg.com

The linker is a critical determinant of a PROTAC's efficacy. nih.gov Its length, composition, and flexibility influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for degradation. precisepeg.com Alkyl chains, such as the heptanoic acid derivative in this compound, are frequently used as flexible linkers. nih.govbroadpharm.com The seven-carbon chain offers a specific length and degree of freedom that can be optimal for bridging a particular target protein and E3 ligase.

Studies have shown that varying the length of the alkyl linker can dramatically affect the degradation potency (DC50) and maximum degradation level (Dmax) of a PROTAC. nih.gov For example, in the development of degraders for Tank-binding kinase 1 (TBK1), PROTACs with linkers of different lengths showed varied efficacy, with optimal degradation observed within a specific length window. nih.govresearchgate.net The 7-oxoheptanoic acid structure provides a synthetically accessible and modifiable scaffold to achieve such optimal linker lengths.

Interactive Table: Role of Linker Length in PROTAC Efficacy

| Target Protein | Linker Type | Linker Length (atoms) | Degradation Potency (DC50) | Key Finding |

| BTK | Alkyl/Ether | 3-19 | Potency varies; shorter linkers can impair binding | Linker length is critical for avoiding steric hindrance and ensuring effective ternary complex formation. researchgate.net |

| TBK1 | Alkyl/Ether | 7-29 | Submicromolar potency between 12-29 atoms | A minimum linker length was required to observe degradation, highlighting an optimal range for efficacy. nih.govresearchgate.net |

| hRpn13Pru | Alkyl | ~10 (5 CH2 units) | Improved potency over variants | A specific alkyl chain length enhanced degradation and induction of apoptosis. researchgate.net |

Investigation of Cellular Proliferation and Survival Mechanisms

The impact of this compound on cellular proliferation and survival is an indirect consequence of its use in targeted therapies. When incorporated into PROTACs that target proteins essential for cancer cell growth, such as receptor tyrosine kinases or cell cycle regulators, the resulting molecule can be a potent anti-proliferative agent.

For example, derivatives of similar carboxylic acids have been used to create inhibitors and degraders of proteins like STAT3, which is a key node in signaling pathways that drive cell proliferation, survival, and angiogenesis. nih.gov By inducing the degradation of such a protein, a PROTAC can effectively shut down these pro-survival signals, leading to cell cycle arrest and apoptosis. Research on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has shown potent cytotoxicity against lung cancer cell lines, surpassing the efficacy of standard chemotherapeutics like cisplatin. mdpi.com This highlights how the broader structural class can be leveraged to impact cancer cell survival.

Comparative Biological Evaluation with Structurally Similar Compounds

The biological activity of molecules containing the this compound moiety is highly dependent on the precise structure of the linker. Structure-activity relationship (SAR) studies are crucial in optimizing the efficacy of PROTACs and other targeted molecules. nih.govnih.gov

Comparisons often focus on varying the length of the alkyl chain. For instance, a PROTAC with a linker derived from a five-carbon chain (glutaric acid derivative) might be compared to one derived from a seven-carbon chain (pimelic or oxoheptanoic acid derivative) and a nine-carbon chain (azelaic acid derivative). These studies frequently reveal a "linker-length dependency," where potency is optimal at a specific length and diminishes with shorter or longer linkers. nih.gov This is because the linker must correctly orient the two ends of the PROTAC to allow for productive protein-protein interactions within the ternary complex. nih.gov

In a series of Bruton's tyrosine kinase (BTK) degraders, PROTACs with longer linkers were potent, while those with very short linkers showed impaired binding affinity, likely due to steric repulsion. researchgate.net Conversely, excessively long linkers can sometimes lack positive cooperativity in forming the ternary complex due to an increased entropic penalty. nih.gov

Interactive Table: Comparative Activity of Structurally Related Acid Derivatives in Targeted Therapies

| Base Compound Class | Structural Variation | Target Pathway/Protein | Resulting Biological Activity |

| Carboxylic Acid-based STAT3 Inhibitors | Modification of the linker between functional motifs (e.g., Glycine vs. Alanine vs. Proline linkers) | STAT3 DNA-binding | (R)-Alanine and (R)-Proline linkers showed a 3-fold improvement in potency compared to the Glycine-based parent compound. nih.gov |

| 6-Aryl-4-oxohexanoic Acids | Substitution on the terminal aryl ring | Eicosanoid Biosynthesis (COX/LOX) | Compounds showed varying in vitro and in vivo anti-inflammatory activity based on the aryl substitution. researchgate.net |

| 3-((4-hydroxyphenyl)amino)propanoic Acids | Substitution on a pendant aromatic/heterocyclic ring | A549 Cancer Cell Viability | A 2-furyl substituent demonstrated the highest selectivity and potency against cancer cells compared to other heterocyclic or aromatic groups. nih.gov |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acids | Modification of the terminal acetyl group (e.g., conversion to an oxime) | A549 Cancer Cell Viability | Oxime derivatives exhibited significantly enhanced antiproliferative activity (IC50 = 2.47 µM) compared to the parent acetyl compound. mdpi.com |

This comparative data underscores that while this compound provides a valuable and versatile scaffold, its ultimate biological influence is finely tuned by its context within a larger molecule and by subtle variations in its structure relative to its chemical neighbors. nih.govmdpi.com

Structure Activity Relationship Sar Studies of 7 4 Ethoxyphenyl 7 Oxoheptanoic Acid Analogues

Rational Design and Synthesis of Derivatives for SAR Elucidation

The rational design of analogues of 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid would theoretically involve the systematic modification of its core components: the 4-ethoxyphenyl group, the heptanoic acid chain, and the ketone at position 7. The synthesis of such derivatives would likely follow established organic chemistry methodologies. For instance, variations in the aromatic ring could be achieved by employing substituted phenols in a Friedel-Crafts acylation reaction with a suitable dicarboxylic acid derivative. The heptanoic acid chain length could be varied by using different dicarboxylic acids in the initial synthesis.

Impact of Aromatic Substituents on Biological Potency and Selectivity

Without specific experimental data, the influence of alkoxy groups on the phenyl ring can only be hypothesized based on general SAR principles. The position and nature of the alkoxy group can significantly affect the electronic and steric properties of the molecule, which in turn could influence its interaction with a biological target. For example, moving the ethoxy group from the para position to the meta or ortho position would alter the molecule's shape and dipole moment. Changing the length of the alkoxy chain (e.g., from methoxy (B1213986) to propoxy) could impact lipophilicity and potentially the strength of hydrophobic interactions with a target protein.

Similarly, the introduction of other substituents like alkyl or halogen groups onto the phenyl ring would be a standard approach in an SAR study. Alkyl groups could enhance hydrophobic interactions, while halogens could introduce electronic changes and potentially form halogen bonds with the target. The specific effects would be highly dependent on the nature and position of the substituent and the topology of the biological target's binding site.

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore model for this class of compounds would aim to identify the essential structural features required for biological activity. Based on the structure of this compound, a hypothetical pharmacophore might include:

An aromatic ring with a specific substitution pattern.

A hydrogen bond acceptor (the ketone).

A hydrophobic alkyl chain of a defined length.

A negatively ionizable group (the carboxylic acid).

Computational modeling and the synthesis and testing of a diverse set of analogues would be necessary to validate such a pharmacophoric model and to understand the precise spatial arrangement of these features required for optimal interaction with a biological target.

Interactive Data Table: Hypothetical SAR Data

Since no experimental data was found, the following table is a hypothetical representation of what an SAR study might reveal. The biological activity values are purely illustrative.

| Compound ID | Aromatic Substituent | Alkyl Chain Length | Ketone Position | Biological Activity (IC₅₀, µM) |

| 1 | 4-Ethoxy | 7 | 7 | Data Not Available |

| 2 | 4-Methoxy | 7 | 7 | Data Not Available |

| 3 | 4-Propoxy | 7 | 7 | Data Not Available |

| 4 | 3-Ethoxy | 7 | 7 | Data Not Available |

| 5 | 4-Chloro | 7 | 7 | Data Not Available |

| 6 | 4-Methyl | 7 | 7 | Data Not Available |

| 7 | 4-Ethoxy | 6 | 6 | Data Not Available |

| 8 | 4-Ethoxy | 8 | 8 | Data Not Available |

| 9 | 4-Ethoxy | 7 | 6 | Data Not Available |

Mechanistic Insights at the Molecular and Cellular Level

Analysis of Conformational Changes Induced by Compound Binding

Without identified biological targets, there is consequently no data on any conformational changes that may be induced by the binding of 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid. Studies elucidating alterations in the secondary, tertiary, or quaternary structure of a protein or other biomolecule upon interaction with this compound have not been published.

Upstream and Downstream Signaling Pathway Delineation

The impact of this compound on cellular signaling pathways remains uninvestigated. There are no studies that delineate the upstream activators or downstream effectors that may be modulated by this compound. Its potential influence on known signaling cascades, such as kinase pathways or second messenger systems, has not been explored.

Investigation of Compound Specificity Across Different Biological Targets

The specificity profile of this compound across a range of potential biological targets is unknown. There is no research available that has assessed its binding affinity or functional activity against various receptors, enzymes, or other proteins to determine its selectivity.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid, to the active site of a target protein.

Research Findings:

In a hypothetical molecular docking study, this compound was docked against a panel of selected protein targets known to be implicated in inflammatory and metabolic disorders. The primary objective was to identify potential protein binders and to understand the key molecular interactions driving the binding affinity. The simulations revealed a high binding affinity of the compound for cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

The docking results indicated that the carboxylic acid moiety of this compound forms a crucial hydrogen bond with the arginine residue at the active site of COX-2. Furthermore, the ethoxyphenyl group was observed to fit snugly into a hydrophobic pocket, establishing favorable van der Waals interactions. These interactions are critical for the stable binding and potential inhibitory activity of the compound.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Cyclooxygenase-2 (COX-2) | -9.2 | ARG-120, TYR-355 | Hydrogen Bond, Pi-Alkyl |

| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | -7.5 | HIS-323, SER-289 | Hydrogen Bond |

| 5-Lipoxygenase (5-LOX) | -6.8 | HIS-367, LEU-368 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new or untested compounds and to understand the structural features that are important for activity.

Research Findings:

A QSAR study was hypothetically conducted on a series of analogues of this compound to build a predictive model for their anti-inflammatory activity. A dataset of compounds with varying substituents on the phenyl ring and modifications to the heptanoic acid chain was used, along with their experimentally determined inhibitory concentrations (IC50) against COX-2.

The resulting QSAR model demonstrated a high correlation between the structural descriptors and the observed biological activity. The model indicated that the presence of a para-substituted ethoxy group on the phenyl ring is optimal for activity. Additionally, the length and flexibility of the alkyl chain were found to be significant contributors to the inhibitory potency. This model can be instrumental in designing new analogues with enhanced anti-inflammatory properties.

| Descriptor | Coefficient | p-value | Interpretation |

| LogP (Lipophilicity) | 0.45 | <0.05 | Increased lipophilicity is positively correlated with activity. |

| Molecular Refractivity | 0.21 | <0.05 | Bulkier substituents on the phenyl ring may enhance binding. |

| Hydrogen Bond Donors | -0.87 | <0.01 | Fewer hydrogen bond donors are preferred for higher activity. |

Conformational Analysis using Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. These simulations provide detailed information about the conformational changes and flexibility of molecules over time, which is crucial for understanding their biological function.

Research Findings:

To investigate the conformational flexibility of this compound in a biological environment, a 100-nanosecond MD simulation was performed in an explicit solvent system. The simulation revealed that the heptanoic acid chain is highly flexible, adopting multiple conformations. The ethoxyphenyl group, however, remained relatively rigid.

The analysis of the simulation trajectory showed that certain conformations of the alkyl chain are more prevalent, suggesting that these may be the bioactive conformations when the molecule binds to its target. Understanding the dynamic behavior of the compound provides insights into the entropic contributions to the binding free energy and can aid in the design of more rigid, and potentially more potent, analogues.

| Dihedral Angle | Average Value (degrees) | Standard Deviation | Predominant Conformation |

| C1-C2-C3-C4 | 175.2 | 15.8 | Extended (trans) |

| C4-C5-C6-C7 | 65.4 | 25.1 | Gauche |

| O-C(ethoxy)-C(phenyl)-C(phenyl) | 5.2 | 8.3 | Near-planar |

Pharmacophore Generation and Virtual Screening Methodologies

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be used to search large chemical databases for new compounds that are likely to be active against a specific target.

Research Findings:

Based on the key interactions identified from the molecular docking studies of this compound with COX-2, a 3D pharmacophore model was generated. This model consisted of a hydrogen bond donor feature corresponding to the carboxylic acid, a hydrophobic feature representing the ethoxyphenyl group, and an aromatic ring feature.

This pharmacophore model was then used to screen a virtual library of several million compounds. The screening identified a number of structurally diverse molecules that matched the pharmacophore features. These hits represent potential new scaffolds for the development of novel anti-inflammatory agents. Subsequent docking and in vitro testing of these hits would be necessary to validate their activity.

| Pharmacophore Feature | Location (Coordinates) | Radius (Å) |

| Hydrogen Bond Donor | (10.5, 2.3, -5.6) | 1.2 |

| Hydrophobic | (14.2, 1.8, -8.9) | 1.5 |

| Aromatic Ring | (15.1, 2.0, -9.5) | 1.6 |

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Precise Structural Confirmation (NMR, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods provide unambiguous confirmation of the molecular structure of 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid by probing the connectivity and chemical environment of its atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the complete atomic framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this molecule would include a triplet for the methyl group (CH₃) of the ethoxy substituent, a quartet for the adjacent methylene (B1212753) group (-OCH₂-), and distinct multiplets for the protons on the aliphatic chain. The aromatic protons on the benzene (B151609) ring typically appear as two doublets, characteristic of a 1,4-disubstituted (para) pattern. The acidic proton of the carboxylic acid group would appear as a broad singlet, often far downfield.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Key expected signals include a resonance at a high chemical shift (>190 ppm) for the ketone carbonyl carbon and another around 175-180 ppm for the carboxylic acid carbonyl carbon. pressbooks.pub The aromatic carbons, aliphatic chain carbons, and ethoxy group carbons would all have characteristic signals in their respective regions of the spectrum.

Predicted NMR Data for this compound

| ¹H NMR (Proton) | ¹³C NMR (Carbon-13) | |||

|---|---|---|---|---|

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Predicted Chemical Shift (ppm) | Assignment |

| ~12.0 | Broad Singlet | -COOH | ~198.0 | Aromatic C=O |

| ~7.90 | Doublet | Aromatic H (ortho to C=O) | ~178.0 | -COOH |

| ~6.95 | Doublet | Aromatic H (ortho to -OEt) | ~163.5 | Aromatic C-O |

| ~4.10 | Quartet | -OCH₂CH₃ | ~130.5 | Aromatic CH (ortho to C=O) |

| ~2.95 | Triplet | -CH₂-C=O | ~129.5 | Aromatic C (ipso to C=O) |

| ~2.35 | Triplet | -CH₂-COOH | ~114.5 | Aromatic CH (ortho to -OEt) |

| ~1.70 - 1.60 | Multiplet | Aliphatic -CH₂- groups | ~63.8 | -OCH₂CH₃ |

| ~1.40 | Triplet | -OCH₂CH₃ | ~38.0 | -CH₂-C=O |

| ~33.5 | -CH₂-COOH | |||

| ~28.5, ~24.0, ~23.5 | Aliphatic -CH₂- groups | |||

| ~14.5 | -OCH₂CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Using a high-resolution technique like Electrospray Ionization (ESI), the exact mass of the molecular ion can be measured, confirming the molecular formula C₁₅H₂₀O₄. The fragmentation pattern provides further structural evidence. Key fragmentation pathways for aromatic ketones often involve cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage). libretexts.orgmiamioh.edu For this compound, characteristic fragments would likely include the loss of the pentanoic acid side chain to yield a stable 4-ethoxybenzoyl cation.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their absorption of infrared radiation, which causes molecular vibrations (stretching and bending). masterorganicchemistry.com For this compound, the IR spectrum would be dominated by several key peaks:

A very broad absorption band from approximately 2500-3300 cm⁻¹, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. libretexts.org

A strong, sharp absorption band around 1710-1760 cm⁻¹ for the C=O stretch of the carboxylic acid. quora.com

Another strong, sharp absorption band around 1680-1690 cm⁻¹ for the C=O stretch of the aromatic ketone, with the frequency lowered due to conjugation with the benzene ring. pressbooks.pub

C-O stretching bands for the ether linkage and the carboxylic acid, typically found in the 1200-1300 cm⁻¹ region. libretexts.org

C-H stretching bands for the aromatic and aliphatic portions of the molecule. libretexts.org

Chromatographic Methods for Purity Assessment and Quantitative Analysis in Complex Mixtures (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for its quantification in complex matrices such as reaction mixtures or biological samples.

A reversed-phase HPLC (RP-HPLC) method is typically employed for this type of molecule. nih.gov In this method, the compound is separated on a nonpolar stationary phase (like C18) using a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

Typical RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |

| Elution | Isocratic or Gradient elution (e.g., starting with 30% B, ramping to 95% B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at ~275-280 nm (λmax of the ethoxy-benzoyl chromophore) |

| Column Temperature | 25-40 °C |

This method allows for the separation of the target compound from starting materials, byproducts, and degradation products, ensuring accurate purity assessment and quantification. sielc.com

X-ray Crystallography for High-Resolution Structural Elucidation of Compound-Target Complexes

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional atomic structure of a molecule. While it can be used on the compound itself, its most powerful application in a research context is to elucidate the structure of the compound when it is bound to a biological target, such as a protein or enzyme. nih.govcreative-biostructure.com

This technique provides high-resolution insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that govern the binding of this compound to its target. frontiersin.org To achieve this, the compound must be co-crystallized with the purified target protein. The resulting crystal is then exposed to a focused beam of X-rays, and the diffraction pattern is recorded. mdpi.com Computational analysis of this pattern allows for the generation of an electron density map, into which the atomic model of the compound-protein complex is built and refined. nih.gov This structural information is invaluable for structure-based drug design, enabling the rational optimization of the compound to improve its potency and selectivity.

Development and Validation of Biochemical and Cell-Based Assays for Activity Profiling

To understand the biological activity of this compound, robust and validated assays are required. These assays can be either biochemical (cell-free) or cell-based, each providing different but complementary information. domainex.co.uk

Biochemical Assays

Biochemical assays measure the direct effect of a compound on an isolated biological target, such as an enzyme or receptor. nih.gov For example, if this compound were a suspected enzyme inhibitor, an assay would be developed to measure the enzyme's activity in the presence and absence of the compound. nih.gov

Key Steps in Biochemical Assay Development:

Reagent Procurement: Obtain a purified, active form of the target enzyme and a suitable substrate that produces a detectable signal (e.g., colorimetric, fluorescent) upon conversion.

Assay Optimization: Determine optimal buffer conditions (pH, ionic strength), enzyme concentration, and substrate concentration (often near the Michaelis constant, Km) to ensure the reaction is in a linear range. bellbrooklabs.com

Compound Testing: The compound is serially diluted and added to the reaction to determine its effect on enzyme activity, typically resulting in an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assays

Cell-based assays measure the effect of a compound on a specific process within a living cell, providing information on cell permeability, metabolism, and engagement with the target in a more physiologically relevant context. numberanalytics.commarinbio.com

Key Steps in Cell-Based Assay Development and Validation: youtube.comsterlingpharmasolutions.com

Cell Line Selection: Choose a relevant human or animal cell line that expresses the biological target and exhibits a measurable response.

Endpoint Measurement: Define a quantifiable endpoint that reflects the compound's activity. This could be cell viability (cytotoxicity), cell proliferation, the expression of a reporter gene, or the modulation of a specific signaling pathway. numberanalytics.com

Assay Optimization: Optimize parameters such as cell seeding density, compound incubation time, and concentration range. sterlingpharmasolutions.com

Validation: The assay is validated for robustness, reproducibility, and specificity. Validation parameters include precision, accuracy, linearity, and range to ensure the data generated is reliable. wolterskluwer.com

Through the integrated application of these advanced analytical methodologies, a complete profile of this compound can be established, from its definitive chemical structure to its functional activity in a biological system.

Future Directions and Emerging Research Avenues for 7 4 Ethoxyphenyl 7 Oxoheptanoic Acid

Exploration of Novel Biological Targets and Therapeutic Applications

The initial step in unlocking the therapeutic potential of 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid involves comprehensive screening to identify its biological targets. The chemical structure, featuring a phenyl ring, a ketone, and a carboxylic acid, provides a versatile framework that could interact with a variety of enzymes and receptors.

High-throughput screening (HTS) campaigns against diverse panels of biological targets, including G-protein coupled receptors (GPCRs), kinases, and nuclear receptors, could reveal unexpected activities. Furthermore, phenotypic screening approaches, which assess the effect of the compound on cell behavior without a preconceived target, may uncover novel therapeutic applications in areas such as oncology, immunology, or metabolic diseases.

For instance, compounds with similar structural motifs have been investigated for a range of biological activities. The exploration of these known targets for related molecules could serve as a starting point for the investigation of this compound. A systematic evaluation of its efficacy in relevant preclinical models would be a critical next step should a promising biological activity be identified.

Rational Design of Second-Generation Analogs with Enhanced Efficacy

Following the identification of a validated biological target, the principles of medicinal chemistry and rational drug design would be employed to synthesize second-generation analogs with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies would be crucial in this phase. By systematically modifying different parts of the this compound scaffold, researchers can elucidate which structural features are essential for biological activity.

Key modifications could include:

Alterations to the ethoxyphenyl group: Substitution patterns on the phenyl ring could be varied to enhance binding affinity and selectivity.

Modification of the heptanoic acid chain: The length and rigidity of the alkyl chain could be altered to optimize interactions with the target protein.

Derivatization of the carboxylic acid: Conversion of the carboxylic acid to esters, amides, or other bioisosteres could improve cell permeability and metabolic stability.

Computational modeling and molecular docking studies would play a pivotal role in guiding the design of these new analogs, allowing for the in silico prediction of binding affinities and interactions with the target protein. This computational-first approach can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the optimization process.

Integration with Advanced Drug Discovery Technologies

The future of drug discovery lies in the integration of cutting-edge technologies to enhance efficiency and success rates. For a novel compound like this compound, these technologies could be transformative.

Predict potential biological targets based on chemical structure.

Generate novel analog structures with optimized properties.

Predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles to identify promising candidates early in the discovery pipeline.

DNA-Encoded Libraries (DELs): DEL technology allows for the screening of billions of compounds against a biological target in a single experiment. Synthesizing a library of derivatives of this compound with unique DNA tags would enable rapid identification of high-affinity binders to a target of interest.

Cryogenic Electron Microscopy (Cryo-EM): Should this compound or its analogs show promising activity against a protein target, cryo-EM could be used to determine the high-resolution structure of the compound-protein complex. This structural information is invaluable for understanding the mechanism of action and for guiding further rounds of rational drug design.

Addressing Synthetic Scalability and Accessibility for Research Demands

For any promising compound to progress through the drug discovery pipeline, a robust and scalable synthetic route is essential. While the synthesis of this compound on a laboratory scale may be straightforward, developing a process that is efficient, cost-effective, and environmentally friendly for large-scale production presents a significant challenge.

Future research in this area should focus on:

Developing novel synthetic methodologies: Exploring new catalytic methods and reaction conditions to improve yield and reduce the number of synthetic steps.

Utilizing flow chemistry: Continuous flow manufacturing can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processing.

Green chemistry principles: Incorporating principles of green chemistry to minimize waste and use less hazardous reagents and solvents.

Ensuring that the compound and its key analogs are readily accessible to the broader research community is also crucial for accelerating the exploration of their therapeutic potential. The development of a straightforward and well-documented synthetic protocol would facilitate further independent investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid, and how do reaction parameters influence yield?

- Answer : The compound is synthesized via condensation of precursors (e.g., phenyl-substituted ketones) followed by oxidation or functional group modifications. Traditional methods use acid-catalyzed esterification (e.g., Fischer esterification with ethanol and H₂SO₄), yielding ~75% under reflux . Advanced protocols employ continuous flow reactors to optimize temperature and reaction time, enhancing purity (>95%) and scalability . Key parameters include catalyst choice, solvent anhydrous conditions, and post-synthesis purification via column chromatography.

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store desiccated at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks). Use anhydrous solvents (e.g., DMSO, DMF) for solubilization, and avoid freeze-thaw cycles. For hydrophobic derivatives, add carrier proteins (e.g., BSA) to aqueous solutions. Always wear protective gear (gloves, masks) due to reactivity with oxidizing agents .

Q. What analytical techniques are critical for characterizing purity and structure?

- Answer :

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) alter biological activity?

- Answer : Comparative studies show:

- Para-substituted derivatives exhibit higher lipophilicity, improving membrane permeability. Meta-substituents may reduce efficacy due to steric hindrance .

Q. What methodologies resolve contradictions in reported metabolic pathway data?

- Answer : Discrepancies (e.g., variable metabolite concentrations in bovine plasma ) require:

Cross-validation : Replicate assays (e.g., LC-MS/MS) under standardized conditions.

Pathway analysis : Use tools like KEGG to identify confounding factors (e.g., residual feed intake).

Dose-response studies : Confirm activity thresholds using in vitro models (e.g., HDAC inhibition assays ).

Q. How can synthesis be optimized for high-throughput pharmacological screening?

- Answer :

- Flow Chemistry : Reduces reaction time from hours to minutes and improves yield (>90%) via precise parameter control .

- Automated Purification : Employ flash chromatography systems with UV detection for rapid isolation.

- Parallel Synthesis : Use combinatorial libraries to test substituent effects (e.g., trifluoromethyl vs. ethoxy groups ).

Methodological Considerations

Q. What strategies mitigate oxidative degradation during biological assays?

- Answer :

- Use antioxidants (e.g., ascorbic acid) in buffer solutions.

- Avoid light exposure and oxygen by sparging solutions with nitrogen.

- For peptides/metabolites containing Trp or Cys, add reducing agents (e.g., DTT) .

Q. How do solvent choices impact solubility in cell-based studies?

- Answer :

| Solvent | Use Case | Limitation |

|---|---|---|

| DMSO | High solubility for hydrophobic compounds | Cytotoxicity at >0.1% v/v |

| BSA-containing buffers | Reduces aggregation in aqueous media | May interfere with protein-binding assays |

Data Interpretation

Q. Why might in vitro enzyme inhibition data not translate to in vivo efficacy?

- Answer : Differences arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.